molecular formula C24H19N3O B11536012 N-propyldibenzo[a,c]phenazine-11-carboxamide

N-propyldibenzo[a,c]phenazine-11-carboxamide

Cat. No.: B11536012
M. Wt: 365.4 g/mol
InChI Key: XXIYKUKHRPKXPY-UHFFFAOYSA-N
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Description

N-propyldibenzo[a,c]phenazine-11-carboxamide is a chemical compound with the molecular formula C24H19N3O . It belongs to the phenazine class of compounds and features a fused dibenzo[a,c]phenazine core . Phenazines are known for their diverse biological activities, including antimicrobial and antitumor properties.

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-propyldibenzo[a,c]phenazine-11-carboxamide involves several steps. While specific literature references are scarce, we can propose a plausible synthetic route:

  • Synthesis of Dibenzo[a,c]phenazine Core :
    • Start with the synthesis of the dibenzo[a,c]phenazine core, which typically involves cyclization reactions of suitable precursors.
    • Common reagents include aromatic amines and carbonyl compounds.
  • Introduction of Propyl Group :
    • Propylation of the dibenzo[a,c]phenazine core can be achieved using propyl halides (e.g., propyl bromide or propyl chloride).
    • The reaction conditions may involve base-catalyzed nucleophilic substitution.
  • Carboxamidation :
    • Finally, the carboxamide group can be introduced using appropriate reagents (e.g., ammonia or primary amines) under mild conditions.

Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is limited. It is likely that research and development efforts are ongoing to optimize its synthesis.

Chemical Reactions Analysis

N-propyldibenzo[a,c]phenazine-11-carboxamide can participate in various chemical reactions:

  • Oxidation : It may undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.
  • Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
  • Substitution : Substitution reactions at the propyl group or the amide nitrogen are possible.
  • Major Products : The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-propyldibenzo[a,c]phenazine-11-carboxamide has garnered interest in several scientific fields:

  • Chemistry : Its unique structure makes it an intriguing target for synthetic chemists exploring new reactions and methodologies.
  • Biology : Researchers investigate its potential as an antimicrobial agent or as a probe for biological studies.
  • Medicine : Preliminary studies may explore its antitumor or anti-inflammatory properties.
  • Industry : If scalable production methods are established, it could find applications in materials science or pharmaceuticals.

Mechanism of Action

The exact mechanism by which N-propyldibenzo[a,c]phenazine-11-carboxamide exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.

Properties

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

N-propylphenanthro[9,10-b]quinoxaline-11-carboxamide

InChI

InChI=1S/C24H19N3O/c1-2-13-25-24(28)15-11-12-20-21(14-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-12,14H,2,13H2,1H3,(H,25,28)

InChI Key

XXIYKUKHRPKXPY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Origin of Product

United States

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